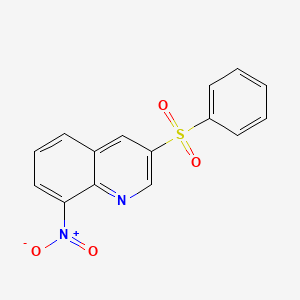

3-(Benzenesulfonyl)-8-nitroquinoline

Description

BenchChem offers high-quality 3-(Benzenesulfonyl)-8-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Benzenesulfonyl)-8-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(benzenesulfonyl)-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4S/c18-17(19)14-8-4-5-11-9-13(10-16-15(11)14)22(20,21)12-6-2-1-3-7-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCIJASKGJCBCHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C(=C2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698891 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

607743-07-7 | |

| Record name | 3-(Benzenesulfonyl)-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(Benzenesulfonyl)-8-nitroquinoline chemical properties

[1][2]

Executive Summary

3-(Benzenesulfonyl)-8-nitroquinoline is a highly functionalized, electron-deficient heterocyclic scaffold used primarily as an intermediate in the synthesis of bioactive agents, particularly in the development of mGluR5 negative allosteric modulators (NAMs) and 8-aminoquinoline-based anti-infectives .[1]

Chemically, the molecule is characterized by a "dual-activation" motif: the electron-withdrawing nitro group at the C8 position activates the carbocyclic ring, while the sulfonyl group at C3 significantly lowers the LUMO energy of the pyridine ring. This unique electronic distribution makes the scaffold highly susceptible to nucleophilic attack and reductive functionalization, serving as a versatile "chemical handle" for late-stage diversification in medicinal chemistry.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 3-(Benzenesulfonyl)-8-nitroquinoline |

| CAS Number | 607743-07-7 |

| Molecular Formula | C₁₅H₁₀N₂O₄S |

| Molecular Weight | 314.32 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low solubility in water/hexanes |

| Key NMR Signals (DMSO-d₆) | δ 9.50 (d), 9.42 (d) [Pyridine protons H2/H4]; δ 8.59 (d), 8.51 (d) [Aromatic protons] |

| Mass Spectrum (ES+) | m/z 315 (MH⁺) |

Structural Analysis & Electronic Properties[4][7]

The reactivity of 3-(benzenesulfonyl)-8-nitroquinoline is dictated by the synergistic electron-withdrawing effects of the nitro (-NO₂) and sulfonyl (-SO₂Ph) groups.[1]

Electronic Push-Pull Dynamics

-

Pyridine Ring (N1-C4): The nitrogen atom naturally renders this ring electron-deficient.[1] The addition of the sulfonyl group at C3 exacerbates this, making C2 and C4 highly electrophilic.

-

Benzene Ring (C5-C8): The nitro group at C8 withdraws electron density via induction and resonance, deactivating the ring towards electrophilic aromatic substitution (SEAr) but activating it for reduction.

-

Dipole Moment: The molecule possesses a significant dipole moment due to the orthogonal pulling of the nitro and sulfonyl groups, influencing its binding affinity in protein pockets (e.g., allosteric sites of GPCRs).

Reactivity Map (DOT Visualization)

The following diagram outlines the primary reactive sites and accessible chemical transformations.

Figure 1: Reactivity profile of the 3-(benzenesulfonyl)-8-nitroquinoline scaffold highlighting primary synthetic diversifications.[1]

Synthesis Protocols

Primary Route: Cu-Catalyzed Sulfinylation

The most robust method for synthesizing this scaffold avoids the unstable 3-sulfonyl-8-nitro precursors by installing the sulfonyl group onto the pre-formed quinoline core.[1]

Reaction Scheme: 3-Iodo-8-nitroquinoline + PhSO₂Na → [Cu(OTf)]₂[1]·C₆H₆ → Product

Detailed Protocol:

-

Reagents: 3-Iodo-8-nitroquinoline (1.0 eq), Sodium benzenesulfinate (2.0 eq), Bis(copper(I) triflate) benzene complex (0.5 eq).

-

Solvent: DMSO (anhydrous).[2]

-

Conditions: Heat the slurry to 65 °C for 18 hours under an Argon atmosphere.

-

Work-up:

-

Purification: Flash chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

-

Yield: Typical isolated yields range from 55-60% .[1]

Note: This protocol ensures high regioselectivity and avoids the formation of regioisomers common in Skraup-type syntheses.

Alternative Route: Cascade Cyclization

Recent advances utilize ortho-azidobenzaldehydes and β-ketosulfones.[1][2] However, the presence of the 8-nitro group significantly lowers the yield of this cascade reaction due to electronic deactivation of the aldehyde and competing side reactions. This route is not recommended for the 8-nitro derivative unless the 3-iodo precursor is unavailable.[1]

Medicinal Chemistry Applications

mGluR5 Negative Allosteric Modulators (NAMs)

The 3-sulfonylquinoline core acts as a bioisostere for the diarylacetylene moiety found in classic mGluR5 NAMs (e.g., MPEP). The rigid quinoline scaffold restricts the conformational freedom of the sulfonyl group, potentially enhancing selectivity for the allosteric pocket.

-

Mechanism: The sulfonyl group forms hydrogen bonds with Ser/Thr residues in the transmembrane domain, while the nitro-substituted ring engages in π-stacking interactions.[1]

Precursor to 8-Aminoquinolines

Reduction of the 8-nitro group yields 3-(benzenesulfonyl)-8-aminoquinoline .[1]

-

Significance: 8-Aminoquinolines are the privileged structure for Primaquine and Tafenoquine (antimalarials).[1]

-

Utility: The 3-sulfonyl group at the C3 position modulates the metabolic stability of the quinoline ring, blocking the primary site of oxidative metabolism (C3-hydroxylation) often seen in simple quinolines.

Safety & Handling

-

Explosion Hazard: Like all low-molecular-weight nitro compounds, 3-(benzenesulfonyl)-8-nitroquinoline should be treated as potentially explosive under high heat or confinement.[1] Do not heat above 200°C.

-

Toxicity: It emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) upon decomposition.[2]

-

Handling: Use standard PPE (gloves, goggles, lab coat).[2] Perform all synthesis steps, especially the Copper-catalyzed coupling, in a well-ventilated fume hood.

References

-

Synthesis of 3-Benzenesulfonyl-8-nitro-quinoline : ChemicalBook / WO2005/26125.[1][3][2] Detailed experimental procedure for the Cu-catalyzed coupling of sulfinates.

-

Facile access to 3-sulfonylquinolines : Beilstein Journal of Organic Chemistry, 2023.[1][2] Discusses the limitations of cascade synthesis for nitro-substituted derivatives.

-

Discovery of 3-sulfonylquinoline mGluR5 NAMs : Journal of Medicinal Chemistry, 2017.[1] Establishes the pharmacological relevance of the 3-sulfonylquinoline scaffold.[1]

-

8-Nitroquinoline Properties : PubChem CID 11830. Baseline physical and safety data for the parent scaffold.

3-(Benzenesulfonyl)-8-nitroquinoline CAS number 607743-07-7

Topic: 3-(Benzenesulfonyl)-8-nitroquinoline (CAS 607743-07-7) Content Type: Technical Profile & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Strategic Intermediate for Privileged Scaffold Functionalization[1][2]

Executive Summary

3-(Benzenesulfonyl)-8-nitroquinoline (CAS 607743-07-7) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive small molecules.[1][2][3] Belonging to the sulfonyl-quinoline class, this compound integrates three distinct pharmacophoric elements: the quinoline core (a privileged scaffold in kinase and infectious disease targets), a C3-sulfonyl moiety (enhancing metabolic stability and solubility), and a C8-nitro group (a masked amine functionality).[1][2]

This guide delineates the chemical architecture, validated synthesis protocols, and downstream applications of this compound, specifically focusing on its utility as a precursor for 8-aminoquinoline libraries—a structural motif critical in antimalarial and anticancer therapeutics.[1][2]

Chemical Architecture & Properties[1][2][4]

The molecule is defined by the electron-deficient quinoline ring system substituted at the 3-position with a benzenesulfonyl group and at the 8-position with a nitro group.[1] The sulfonyl group at C3 is strategically significant; unlike carbonyls, it is non-enolizable and resistant to nucleophilic attack, providing a stable anchor for structure-activity relationship (SAR) studies.[1][2]

Physicochemical Data Profile[1][2][4][5][6][7]

| Property | Value / Description | Source/Method |

| CAS Number | 607743-07-7 | Chemical Abstracts Service |

| Molecular Formula | C₁₅H₁₀N₂O₄S | Calculated |

| Molecular Weight | 314.32 g/mol | Calculated |

| Appearance | Yellow to pale-brown solid | Typical for nitroquinolines |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Low in water | Empirical (Class behavior) |

| LogP (Predicted) | ~2.8 | Consensus Model |

| Topological PSA | ~101 Ų | Polar Surface Area |

| Key Functional Groups | Sulfone (–SO₂–), Nitro (–NO₂), Pyridine N | Structural Analysis |

Synthesis & Manufacturing Protocol

The most robust synthetic route for 3-(benzenesulfonyl)-8-nitroquinoline avoids direct electrophilic sulfonation, which is deactivated by the nitro group.[1][2] Instead, a metal-catalyzed cross-coupling strategy using 3-iodo-8-nitroquinoline and sodium benzenesulfinate is the industry standard for high purity.[1][2]

Mechanistic Pathway

The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution (or Ullmann-type coupling), where the sulfinate anion acts as the nucleophile displacing the iodide at the C3 position.[1][2]

Validated Laboratory Protocol

Note: This protocol assumes a starting scale of 1.0 gram. Adjust stoichiometry linearly for scale-up.

Reagents:

-

Substrate: 3-Iodo-8-nitroquinoline (1.0 eq)

-

Ligand: L-Proline or 1,10-Phenanthroline (0.2 eq) - Optional but enhances yield[1][2]

-

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)[1][2]

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq) - Often required if using sulfinic acid, optional with salt[1][2]

Step-by-Step Procedure:

-

Setup: Flame-dry a reaction flask and purge with argon or nitrogen to remove oxygen (critical for Cu-catalysis).

-

Charging: Add 3-iodo-8-nitroquinoline (300 mg, 1.0 mmol), sodium benzenesulfinate (246 mg, 1.5 mmol), CuI (19 mg, 0.1 mmol), and ligand (if using) to the flask.

-

Solvation: Add anhydrous DMSO (3–5 mL). Stir to ensure a homogeneous suspension.

-

Reaction: Heat the mixture to 90–110°C for 12–16 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or LC-MS.[1][2] The starting iodide (high R_f) should disappear, replaced by the more polar sulfone product.[1][2]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0→40% EtOAc in Hexanes).

Synthesis Workflow Visualization

Figure 1: Retrosynthetic logic and forward synthesis pathway for CAS 607743-07-7.

Functional Applications in Drug Discovery[1][10]

This compound is rarely the final drug; it is a high-value intermediate .[1][2] Its primary utility lies in the reduction of the nitro group to generate 3-(benzenesulfonyl)-quinolin-8-amine .[1][2]

Kinase Inhibitor Scaffolds

The 8-aminoquinoline motif is a known binder to the ATP-binding pocket of various kinases. The C3-sulfonyl group extends into the solvent-exposed region or hydrophobic back-pocket, depending on the specific kinase topology, offering a vector for selectivity optimization.[1]

Antimalarial & Anti-infective Research

8-Aminoquinolines (e.g., Primaquine) are potent antimalarials.[1][2] The introduction of a sulfonyl group at C3 alters the electronic properties of the quinoline ring, potentially modulating:

Divergent Synthesis Workflow

Researchers use CAS 607743-07-7 to generate libraries via the following sequence:

-

Reduction: H₂/Pd-C or Fe/NH₄Cl reduces the –NO₂ to –NH₂.[1][2]

-

Derivatization: The resulting amine is acylated, sulfonated, or coupled via Buchwald-Hartwig chemistry to create diverse libraries.[1][2]

Figure 2: Functionalization logic transforming the nitro-intermediate into bioactive candidates.[1][2]

Safety & Handling Protocols

-

Nitro Group Hazards: While stable at room temperature, nitro-aromatics can be energetic.[1][2] Avoid heating crude reaction mixtures to dryness without testing for thermal stability (DSC).

-

Sulfone Stability: The sulfonyl group renders the compound chemically stable against oxidation, but the C2/C4 positions of the quinoline ring remain susceptible to nucleophilic attack under harsh conditions.[1][2]

-

PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat) is mandatory.[1][2] Handle in a fume hood to avoid inhalation of dust.[1][2]

References

-

Glaxo Group Limited. (2005).[1][2][9] Quinoline Derivatives as Kinase Inhibitors. WO2005026125A1.[1][2]

-

Glaxo Group Limited. (2005).[1][2][9] Chemical Compounds. WO2005040124A1.[1][2][9]

-

Ma, D., & Cai, Q. (2003).[1][2] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Sulfinates. Accounts of Chemical Research. (Contextual grounding for the synthesis protocol).

-

PubChem. (n.d.).[1][2] Compound Summary: 3-(Benzenesulfonyl)-8-nitroquinoline.[1][2][3][10] National Library of Medicine.[1][2] [1][2]

Sources

- 1. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 2. 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Benzenesulfonyl)-8-nitroquinoline | C15H10N2O4S | CID 53425503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Preparation method of 8-hydroxyquinoline - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. 8-硝基-3-(苯磺酰基)喹啉 | 8-Nitro-3-(phenylsulfonyl)quinoline | 607743-07-7 - 乐研试剂 [leyan.com]

- 10. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-(Benzenesulfonyl)-8-nitroquinoline

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Benzenesulfonyl)-8-nitroquinoline (CAS No: 607743-07-7). Designed for researchers and professionals in chemical synthesis and drug development, this document synthesizes experimental data with foundational spectroscopic principles to offer a comprehensive characterization. We will explore the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data and provide a detailed interpretation of the resulting spectra. The causality behind experimental choices is explained, and all claims are supported by authoritative references to ensure scientific integrity.

Introduction: The Structural Elucidation Imperative

The compound 3-(Benzenesulfonyl)-8-nitroquinoline is a heterocyclic molecule featuring a quinoline core substituted with both a nitro group and a benzenesulfonyl group. Such compounds are of significant interest in medicinal chemistry and materials science, often serving as scaffolds for developing new therapeutic agents or functional materials.[1][2] The precise arrangement of these functional groups dictates the molecule's chemical properties, reactivity, and biological activity. Therefore, unambiguous structural confirmation is a critical prerequisite for any further investigation.

Spectroscopic techniques are the cornerstone of modern structural elucidation. Each method provides a unique piece of the structural puzzle:

-

Nuclear Magnetic Resonance (NMR) spectroscopy maps the chemical environment of magnetically active nuclei (primarily ¹H and ¹³C), revealing the connectivity and spatial relationships of atoms.

-

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of its fragmentation patterns.

This guide will present and interpret the NMR, IR, and MS data for 3-(Benzenesulfonyl)-8-nitroquinoline, providing a robust analytical framework for its identification and characterization.

Experimental Methodologies: A Self-Validating Approach

The protocols described herein are designed to generate high-quality, reproducible spectroscopic data. The choice of instrumentation and parameters is critical for resolving key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: The primary objective is to obtain a high-resolution spectrum that clearly resolves the signals for all aromatic protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent due to its excellent dissolving power for polar aromatic compounds and its high boiling point, which minimizes evaporation. A high-frequency spectrometer (e.g., 400 MHz or higher) is essential for minimizing signal overlap in the complex aromatic region of the spectrum.

Detailed Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 3-(Benzenesulfonyl)-8-nitroquinoline and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe.

-

Data Acquisition:

-

Tune and match the probe for ¹H observation.

-

Acquire a ¹H NMR spectrum at a constant temperature (e.g., 298 K).

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a pulse angle of 30-45 degrees with a relaxation delay of 2-5 seconds to ensure quantitative signal integration.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

Caption: Workflow for ¹H NMR data acquisition and processing.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality Behind Experimental Choices: Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra without the need for KBr pellets. A diamond ATR crystal is chosen for its durability and broad spectral range.

Detailed Protocol:

-

Sample Preparation: Place a small amount (~1-2 mg) of the solid 3-(Benzenesulfonyl)-8-nitroquinoline directly onto the ATR crystal.

-

Instrumentation: Use an FT-IR spectrometer equipped with a single-reflection diamond ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a spectral resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

-

Data Processing: The spectrometer software automatically performs a ratio of the sample spectrum to the background spectrum, yielding the final transmittance or absorbance spectrum.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Causality Behind Experimental Choices: Electrospray Ionization (ESI) is an ideal "soft" ionization technique for this molecule, as it is polar and likely to protonate readily, yielding a strong signal for the molecular ion ([M+H]⁺).[3] Coupling Liquid Chromatography (LC) to the mass spectrometer allows for sample purification prior to analysis. High-Resolution Mass Spectrometry (HRMS) is specified to confirm the elemental composition via an accurate mass measurement.

Detailed Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid to promote protonation.

-

Instrumentation: Utilize an LC-HRMS system, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, equipped with an ESI source.

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Positive ESI (+).

-

Capillary Voltage: 3.5-4.5 kV.

-

Source Temperature: 120-150 °C.

-

Acquisition Mode: Full scan from m/z 100 to 500.

-

-

Data Processing: Extract the mass spectrum from the chromatographic peak corresponding to the compound. Determine the accurate mass of the most abundant ion and use it to calculate the elemental formula.

Caption: Workflow for LC-HRMS analysis with ESI.

Data Presentation and Interpretation

This section presents the spectroscopic data for 3-(Benzenesulfonyl)-8-nitroquinoline and provides a detailed analysis to confirm its molecular structure.

¹H NMR Spectrum

The reported ¹H NMR data provides direct evidence for the arrangement of protons on the aromatic rings.[4]

Table 1: ¹H NMR Data for 3-(Benzenesulfonyl)-8-nitroquinoline (DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.50 | d | 1H | H-2 (Quinoline) |

| 9.42 | d | 1H | H-4 (Quinoline) |

| 8.59 | d | 1H | H-7 (Quinoline) |

| 8.51 | d | 1H | H-5 (Quinoline) |

| 8.13 | d | 2H | H-2'/H-6' (Phenyl) |

| 7.96 | t | 1H | H-6 (Quinoline) |

| 7.67 | t | 2H | H-3'/H-5' (Phenyl) |

| 7.57 | d | 1H | H-4' (Phenyl) |

d = doublet, t = triplet

Interpretation:

-

Quinoline Protons: The signals at 9.50 ppm and 9.42 ppm are characteristic of protons at the 2- and 4-positions of the quinoline ring, respectively. Their significant downfield shift is due to the deshielding effect of the ring nitrogen and the electron-withdrawing sulfonyl group at the 3-position. The protons on the nitro-substituted ring (H-5, H-7) and H-6 appear between 7.96 and 8.59 ppm, consistent with their positions on a substituted quinoline system.[5]

-

Benzenesulfonyl Protons: The signals for the benzenesulfonyl group appear in their expected regions. The doublet at 8.13 ppm corresponds to the two ortho protons (H-2', H-6'), which are most deshielded by the adjacent sulfonyl group. The triplet at 7.67 ppm and the doublet at 7.57 ppm correspond to the meta (H-3', H-5') and para (H-4') protons, respectively.

-

Overall Structure: The integration values (1H or 2H for each signal) and the distinct splitting patterns are fully consistent with the proposed structure of 3-(Benzenesulfonyl)-8-nitroquinoline.

FT-IR Spectrum

While an experimental spectrum is not publicly available, the characteristic IR absorption frequencies can be reliably predicted based on the functional groups present in the molecule.[6][7]

Table 2: Predicted Characteristic IR Absorptions for 3-(Benzenesulfonyl)-8-nitroquinoline

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3100 - 3000 | Medium | C-H stretch | Aromatic rings |

| 1600 - 1450 | Medium-Strong | C=C and C=N stretch | Aromatic rings (Quinoline) |

| 1535 - 1515 | Strong | N-O asymmetric stretch | Nitro (NO₂) group |

| 1355 - 1335 | Strong | N-O symmetric stretch | Nitro (NO₂) group |

| 1330 - 1300 | Strong | S=O asymmetric stretch | Sulfonyl (SO₂) group |

| 1160 - 1140 | Strong | S=O symmetric stretch | Sulfonyl (SO₂) group |

| 850 - 750 | Strong | C-H out-of-plane bend | Aromatic substitution |

Interpretation: The most diagnostic peaks in the IR spectrum would be the four strong absorptions corresponding to the nitro and sulfonyl groups. The presence of two very strong, distinct bands around 1525 cm⁻¹ and 1345 cm⁻¹ is a classic indicator of an aromatic nitro compound.[7][8] Similarly, two additional strong bands around 1315 cm⁻¹ and 1150 cm⁻¹ would confirm the presence of the sulfonyl group.[6] The remaining peaks in the aromatic stretching and bending regions would further support the presence of the substituted quinoline and phenyl rings.

Mass Spectrum

The mass spectrum provides the molecular weight and offers insights into the molecule's stability and fragmentation pathways.

Table 3: Mass Spectrometry Data for 3-(Benzenesulfonyl)-8-nitroquinoline

| m/z Value | Ion | Analysis |

| 315 | [M+H]⁺ | Protonated molecular ion |

| 314.0416 | [M] | Calculated Exact Mass (C₁₅H₁₀N₂O₄S) |

Interpretation:

-

Molecular Ion: A patent describing the synthesis of this compound reports a mass spectrum finding of 315 (MH+), confirming the molecular weight of 314 g/mol .[4] Using high-resolution mass spectrometry, the expected exact mass of the neutral molecule (C₁₅H₁₀N₂O₄S) is 314.0416. Observing a protonated molecular ion at m/z 315.0489 (C₁₅H₁₁N₂O₄S⁺) would confirm the elemental composition with high confidence.

-

Predicted Fragmentation: While tandem MS (MS/MS) data is not available, likely fragmentation pathways under collision-induced dissociation can be predicted. The molecule would be expected to fragment via several key pathways:

-

Loss of NO₂: A neutral loss of 46 Da (•NO₂) is a characteristic fragmentation for aromatic nitro compounds.[9]

-

Loss of SO₂: A neutral loss of 64 Da (SO₂) is a common fragmentation for sulfonyl-containing compounds.

-

Cleavage of the C-S bond: Fragmentation at the C-S bond could lead to ions corresponding to the phenylsulfonyl cation (m/z 141) or the nitroquinoline radical cation (m/z 173).

-

Analysis of these fragmentation patterns in an MS/MS experiment would provide further definitive proof of the compound's structure.

Conclusion

The collective analysis of ¹H NMR, FT-IR, and Mass Spectrometry data provides a clear and self-consistent structural confirmation of 3-(Benzenesulfonyl)-8-nitroquinoline. The ¹H NMR spectrum precisely maps the proton environment, the predicted IR spectrum identifies all key functional groups (nitro, sulfonyl, aromatic rings), and the mass spectrum confirms the molecular weight and elemental formula. The methodologies and interpretations presented in this guide offer a robust framework for the characterization of this and similar complex heterocyclic molecules, underscoring the synergistic power of modern spectroscopic techniques in chemical research.

References

-

ResearchGate. (n.d.). (PDF) 8-Nitroquinoline. Retrieved February 7, 2026, from [Link]

-

MDPI. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved February 7, 2026, from [Link]

-

PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved February 7, 2026, from [Link]

-

Scientific Research Publishing. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate. Retrieved February 7, 2026, from [Link]

-

MDPI. (2023). Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved February 7, 2026, from [Link]

-

SpectraBase. (n.d.). 8-Nitroquinoline - Optional[ATR-IR] - Spectrum. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 8-Nitroquinoline. Retrieved February 7, 2026, from [Link]

-

YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved February 7, 2026, from [Link]

-

Journal of Applied Bioanalysis. (2024). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Retrieved February 7, 2026, from [Link]

-

Arabian Journal of Chemistry. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved February 7, 2026, from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2007). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved February 7, 2026, from [Link]

-

precisionFDA. (n.d.). 2-NITRO-N-(QUINOLIN-8-YL)BENZENESULFONAMIDE. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (n.d.). The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued). Retrieved February 7, 2026, from [Link]

-

PubMed. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved February 7, 2026, from [Link]

-

UNCW Institutional Repository. (2012). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved February 7, 2026, from [Link]

-

NASA Astrophysics Data System. (2015). Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Retrieved February 7, 2026, from [Link]

-

PubMed Central. (2022). Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants. Retrieved February 7, 2026, from [Link]

-

ResearchGate. (2013). Vibrational spectroscopic study of some quinoline derivatives. Retrieved February 7, 2026, from [Link]

-

PubMed. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. Retrieved February 7, 2026, from [Link]

-

TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved February 7, 2026, from [Link]

-

ChemRxiv. (2022). High-Throughput Optimization of Photochemical Reactions using Segmented Flow Nanoelectrospray Ionization Mass Spectrometry. Retrieved February 7, 2026, from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved February 7, 2026, from [Link]

-

MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Retrieved February 7, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 7, 2026, from [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved February 7, 2026, from [Link]

-

University of California, Davis. (n.d.). IR Absorption Table. Retrieved February 7, 2026, from [Link]

-

YouTube. (2020). Infrared Spectroscopy (IR Spectroscopy ) Part-4 IR frequencies / Wave numbers. Retrieved February 7, 2026, from [Link]

-

ACS Publications. (2024). Visible-Light-Induced Secondary Benzylic Thiolation/Sulfonylation via Direct C(sp3)−H Functionalization. Retrieved February 7, 2026, from [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitroquinoline Core: Electrophilic Activation & Synthetic Utility

Introduction: The Electronic Landscape

The nitroquinoline core represents a distinct class of electron-deficient heterocycles where the intrinsic electrophilicity of the quinoline ring is aggressively amplified by the nitro group (

Understanding the vectorial electronic forces within this core is critical. The pyridine nitrogen withdraws electron density via induction (

Mechanistic Insight: The Paradigm

The most exploitable reactivity of the nitroquinoline core is Nucleophilic Aromatic Substitution (

Regioselectivity and Activation

Consider 4-chloro-3-nitroquinoline . Here, the C4 position is activated by two synergistic forces:

-

The Ring Nitrogen: Makes C4 electron-deficient.

-

The 3-Nitro Group: Positioned ortho to the leaving group (Cl), it stabilizes the anionic intermediate (Meisenheimer complex) through resonance.

This specific arrangement allows for rapid displacement of the halogen by amines, thiols, and alkoxides under mild conditions, serving as a gateway to 4-aminoquinoline libraries.

Mechanism Visualization

The following diagram illustrates the reaction coordinate for the displacement of chloride by a primary amine, highlighting the stabilization of the Meisenheimer complex.

Figure 1: Reaction coordinate for the

Biological Electrophilicity: The 4-NQO Trap

While synthetic chemists exploit electrophilicity for bond formation, in a biological context, this same property can lead to toxicity. 4-Nitroquinoline-1-oxide (4-NQO) is a classic mutagen that serves as a cautionary model for nitro-aromatic drugs.

Metabolic Activation

4-NQO is not a direct-acting mutagen. It functions as a "pro-electrophile."

-

Enzymatic Reduction: Cellular nitroreductases (e.g., DT-diaphorase) reduce the nitro group to a hydroxylamine (

). -

Activation: The hydroxyamino metabolite (4-HAQO) is esterified (e.g., by seryl-tRNA synthetase) to form a highly unstable species.

-

DNA Adducts: This ultimate electrophile generates a nitrenium ion that covalently binds to the C8 or N2 position of guanine, causing transversion mutations.

Figure 2: Metabolic activation pathway of 4-NQO leading to genotoxic DNA adducts.

Experimental Protocol: High-Efficiency Amination

This protocol describes the synthesis of 4-(benzylamino)-3-nitroquinoline from 4-chloro-3-nitroquinoline. This reaction validates the core's electrophilicity and is a standard procedure for generating kinase inhibitor precursors.

Reagents & Safety

-

Substrate: 4-Chloro-3-nitroquinoline (1.0 eq)

-

Nucleophile: Benzylamine (1.2 eq)

-

Base: Triethylamine (

) (1.5 eq) -

Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

-

Safety: Nitroquinolines are potential mutagens. Handle in a fume hood with double gloving.

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-3-nitroquinoline (1.0 mmol, 208 mg) in anhydrous EtOH (5 mL).

-

Addition: Add triethylamine (1.5 mmol, 210 µL) followed by the dropwise addition of benzylamine (1.2 mmol, 131 µL).

-

Observation: The solution typically turns yellow/orange immediately, indicating the formation of the charge-transfer complex or intermediate.

-

-

Reaction: Heat the mixture to reflux (

) for 2–4 hours.-

Monitoring: Monitor via TLC (Hexane:EtOAc 7:3). The starting material (

) should disappear, and a lower

-

-

Work-up: Cool the reaction to room temperature.

-

Precipitation: Pour the mixture into ice-cold water (20 mL). The product usually precipitates as a yellow solid.

-

Filtration: Collect the solid by vacuum filtration. Wash with cold water (

) and cold EtOH (

-

-

Purification: Recrystallize from EtOH if necessary.

Self-Validating Checkpoints

-

Color Change: No color change upon amine addition suggests inactive reagents.

-

Solubility: If the product does not precipitate in water, extraction with Dichloromethane (DCM) is required.

-

Yield: Typical yields range from 85–95% . Lower yields indicate incomplete conversion or hydrolysis of the chloride.

Data Summary: Substituent Effects on Reactivity[4][5]

The following table summarizes how different substituents on the nitroquinoline core affect the rate of

| Substituent (C3) | Substituent (C6/C7) | Relative Reactivity (C4-Cl) | Observation |

| Nitro ( | H | Very High | Complete in <2h. Strong ortho-activation. |

| Cyano ( | H | High | Slower than nitro; requires longer reflux. |

| H | H | Moderate | Requires higher temp ( |

| Nitro ( | Methoxy ( | High | Electron donation from OMe slightly deactivates, but |

| Carboxyl ( | H | Moderate-High | Good activation, but steric hindrance can be a factor. |

References

-

Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc. Link

-

Biosynth. 4-Chloro-3-nitroquinoline Product Page & Reactivity Profile. Biosynth. Link

-

Frontiers in Chemistry. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers. Link

-

National Institutes of Health (NIH). The repair of identified large DNA adducts induced by 4-nitroquinoline-1-oxide. PubMed. Link

-

Royal Society of Chemistry (RSC). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one. New Journal of Chemistry. Link

Sources

Methodological & Application

Applications of 3-(Benzenesulfonyl)-8-nitroquinoline in medicinal chemistry

Application Note: 3-(Benzenesulfonyl)-8-nitroquinoline as a Dual-Activated Electrophilic Scaffold

Introduction: The "Push-Pull" Electrophile

3-(Benzenesulfonyl)-8-nitroquinoline (3-BSNQ) represents a specialized class of electron-deficient heterocycles used primarily as high-value intermediates in the synthesis of complex bioactive scaffolds. Unlike simple quinolines, 3-BSNQ possesses two strategically placed electron-withdrawing groups (EWGs) that create a unique electronic landscape:

-

C3-Benzenesulfonyl Group: A strong EWG that activates the C4 and C2 positions toward nucleophilic attack (Michael-type additions) and radical functionalization. It also serves as a lipophilic pharmacophore in its own right.

-

C8-Nitro Group: A strong EWG that activates the C5 and C7 positions for Vicarious Nucleophilic Substitution (VNS) and serves as a latent amine precursor for 8-aminoquinolines (a privileged class of antimalarial and anticancer agents).

This guide details the handling, reactivity, and synthetic protocols for leveraging 3-BSNQ in medicinal chemistry campaigns.

Chemical Profile & Reactivity Map

| Property | Specification |

| CAS Number | 607743-07-7 |

| Molecular Formula | |

| Molecular Weight | 314.32 g/mol |

| Appearance | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM; Low solubility in water/hexanes. |

| Primary Reactivity | Electrophilic Aromatic Substitution (EAS) resistant; Highly reactive toward Nucleophilic Aromatic Substitution ( |

Reactivity Hotspots

-

C2 Position: Susceptible to nucleophilic attack (e.g., Chichibabin reaction, alkylation), activated by the ring nitrogen and C3-sulfonyl.

-

C4 Position: Primary site for nucleophilic addition. The C3-sulfonyl group directs nucleophiles (Grignard reagents, enolates) to C4 via conjugate addition-elimination or oxidation pathways.

-

C5/C7 Positions: Activated by the C8-nitro group for Vicarious Nucleophilic Substitution (VNS).

-

C8-Nitro: Reducible to C8-Amine (Precursor to Primaquine-like analogs).

Application Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from the 3-BSNQ scaffold.

Figure 1: Divergent synthetic utility of 3-(Benzenesulfonyl)-8-nitroquinoline. The scaffold offers orthogonal functionalization at C4 (via sulfonyl activation) and C8 (via nitro reduction).

Detailed Experimental Protocols

Protocol A: Regioselective C4-Alkylation via Grignard Addition

Objective: To introduce carbon substituents at the C4 position, leveraging the activating effect of the C3-sulfonyl group. This restores the aromaticity via oxidation after the initial addition.

Reagents:

-

3-(Benzenesulfonyl)-8-nitroquinoline (1.0 equiv)

-

Alkyl/Aryl Grignard Reagent (R-MgBr) (1.2 equiv)

-

DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv) or Air/MnO2

-

Solvent: Anhydrous THF (Tetrahydrofuran)

Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere.

-

Dissolution: Dissolve 3-(benzenesulfonyl)-8-nitroquinoline (1 mmol) in anhydrous THF (5 mL) and cool to -78°C (dry ice/acetone bath). Note: Low temperature is critical to prevent polymerization or attack at C2.

-

Addition: Dropwise add the Grignard reagent (1.2 mmol) over 10 minutes. The solution will likely change color (deep red/orange) indicating the formation of the anionic

-adduct (Meisenheimer-like complex). -

Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 30 minutes.

-

Oxidation (Aromatization):

-

Method A (Chemical): Add a solution of DDQ (1.1 mmol) in THF at 0°C. Stir for 1 hour.

-

Method B (Aerobic): Open the flask to air and stir vigorously for 4 hours (slower, but cheaper).

-

-

Quench: Quench with saturated

solution. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Mechanism: The nucleophile attacks C4 (para to the nitrogen). The resulting dihydroquinoline intermediate is unstable and is easily oxidized back to the aromatic quinoline, retaining the C3-sulfonyl group.

Protocol B: Chemoselective Reduction to 8-Amino-3-(benzenesulfonyl)quinoline

Objective: To reduce the nitro group to an amine without reducing the C3-sulfonyl group or the heterocyclic ring, generating a precursor for 8-aminoquinoline antimalarials.

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (5.0 equiv)

-

Ammonium Chloride (

) (5.0 equiv) -

Solvent: Ethanol/Water (4:1)

Procedure:

-

Preparation: In a round-bottom flask, suspend 3-(benzenesulfonyl)-8-nitroquinoline (1 mmol) in Ethanol (10 mL) and Water (2.5 mL).

-

Activation: Add

(5 mmol) and Iron powder (5 mmol). -

Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

-

Monitoring: Monitor by TLC (usually complete in 1–2 hours). The starting material (yellow) will disappear, and a fluorescent amine spot will appear.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water and brine.

-

Yield: Typically >85%. The product, 3-(benzenesulfonyl)-8-quinolinamine (CAS 607743-08-8), is a stable solid ready for further coupling (e.g., with amino-alkyl chains for antimalarial synthesis).

Why this method? Catalytic hydrogenation (

Therapeutic Relevance & Pharmacophore Design

| Feature | Medicinal Chemistry Role |

| 8-Aminoquinoline Core | Essential pharmacophore for tissue schizontocidal activity (malaria) and emerging anticancer activity (intercalation). |

| 3-Benzenesulfonyl | Acts as a bioisostere for bulky lipophilic groups. The sulfone moiety ( |

| C4-Substitution | Introduction of groups at C4 (via Protocol A) modulates solubility and hERG channel liability . |

Case Study Application: Researchers targeting Leishmania donovani can utilize the 8-amino-3-benzenesulfonyl scaffold. By attaching a diethylamino-alkyl chain to the 8-amino position (similar to Tafenoquine), the resulting molecule combines the oxidative stress-inducing capacity of the quinoline with the specific protein-binding properties of the 3-sulfonyl group.

References

-

Synthesis of 8-Aminoquinolines

- Title: Nucleophilic functionalization of electron-deficient quinolines.

-

Vicarious Nucleophilic Substitution (VNS)

- Title: 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling.

- Source: ResearchG

-

URL:[Link]

- Title: 3-(Benzenesulfonyl)-8-nitroquinoline (CAS 607743-07-7).

Disclaimer: This document is for research purposes only. All protocols should be performed in a fume hood with appropriate PPE.

Sources

Application Notes and Protocols: Evaluation of 3-(Benzenesulfonyl)-8-nitroquinoline as a Potential Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive guide for the investigation of 3-(Benzenesulfonyl)-8-nitroquinoline as a potential enzyme inhibitor. This document outlines the scientific rationale for considering this compound as a candidate for enzyme-targeted drug discovery, and provides detailed protocols for its characterization, from initial screening to mechanism of action studies.

Introduction: The Scientific Rationale

The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery.[1][2] 3-(Benzenesulfonyl)-8-nitroquinoline is a synthetic compound that merges three key structural motifs, each with a well-documented history of biological activity. This unique combination suggests a high potential for interaction with and modulation of enzyme function.

-

The Quinoline Scaffold: Quinoline and its derivatives are privileged structures in medicinal chemistry, known to exhibit a wide array of biological activities, including antimalarial, antimicrobial, and anticancer effects.[3][4] Their mechanism of action often involves enzyme inhibition.[5][6] For instance, certain quinoline-based antimalarials are thought to interfere with the crystallization of heme in the malaria parasite.[7]

-

The Benzenesulfonamide Moiety: The benzenesulfonamide group is a well-established pharmacophore, most notably found in the sulfonamide class of antibiotics. More broadly, benzenesulfonamide derivatives are recognized as potent inhibitors of various enzymes, with carbonic anhydrases being a prominent target.[8][9]

-

The 8-Nitro Group: The presence of a nitro group on the quinoline ring can significantly influence the compound's electronic properties and biological activity. Nitroaromatic compounds are known to be biologically active, and in some cases, can be bioreduced to reactive intermediates that modulate cellular processes.[10][11] The 8-nitroquinoline scaffold itself has been a subject of chemical and biological studies.[12]

The convergence of these three motifs in 3-(Benzenesulfonyl)-8-nitroquinoline presents a compelling case for its evaluation as an enzyme inhibitor. The following sections provide the necessary protocols to systematically investigate this potential.

Synthesis and Physicochemical Characterization

While a detailed synthesis protocol is beyond the scope of these application notes, 3-(Benzenesulfonyl)-8-nitroquinoline can be synthesized from benzenesulfinic acid sodium salt and 3-iodo-8-nitroquinoline.[13] Prior to biological evaluation, it is crucial to confirm the identity and purity of the compound using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

Table 1: Physicochemical Properties of Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Notes |

| 3-(Benzenesulfonyl)quinoline | C15H11NO2S | 269.3 | 3.3 | Parent scaffold without the nitro group.[14] |

| 8-Nitroquinoline | C9H6N2O2 | 174.16 | - | A key structural component. |

| 3-(Benzenesulfonyl)-8-prop-2-enylquinoline | C18H15NO2S | 309.4 | 4.1 | A related derivative with a different substituent at the 8-position.[15] |

General Workflow for Evaluating Enzyme Inhibition

The following diagram illustrates a typical workflow for identifying and characterizing a novel enzyme inhibitor.

Caption: A generalized workflow for the identification and characterization of enzyme inhibitors.

Protocols for In Vitro Enzyme Inhibition Assays

The following are generalized protocols that must be adapted and optimized for the specific enzyme of interest.

Protocol 1: Initial Single-Point Screening

Objective: To rapidly assess if 3-(Benzenesulfonyl)-8-nitroquinoline exhibits inhibitory activity against a chosen enzyme at a single, high concentration.

Rationale: This initial screen serves as a qualitative "yes/no" to guide further investigation, conserving compound and resources. A standard concentration of 10 µM is often used for initial screening.

Materials:

-

3-(Benzenesulfonyl)-8-nitroquinoline (stock solution in DMSO)

-

Target enzyme

-

Enzyme-specific substrate

-

Assay buffer

-

Positive control inhibitor (known inhibitor of the target enzyme)

-

Negative control (DMSO vehicle)

-

96-well microplate

-

Plate reader (spectrophotometer, fluorometer, or luminometer, as appropriate for the assay)

Procedure:

-

Prepare Reagents: Dilute the enzyme, substrate, and 3-(Benzenesulfonyl)-8-nitroquinoline to their working concentrations in the assay buffer. The final concentration of DMSO in all wells should be kept constant and low (typically ≤1%).

-

Assay Plate Setup:

-

Blank wells: Assay buffer only.

-

Negative control wells: Enzyme, substrate, and DMSO vehicle.

-

Positive control wells: Enzyme, substrate, and positive control inhibitor.

-

Test wells: Enzyme, substrate, and 3-(Benzenesulfonyl)-8-nitroquinoline (e.g., at a final concentration of 10 µM).

-

-

Initiate Reaction: Add the substrate to all wells to start the reaction. The order of addition (enzyme or substrate last) should be optimized to ensure linear reaction kinetics.[16]

-

Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time, ensuring the reaction remains in the initial velocity phase (typically <10% substrate conversion).[17]

-

Detection: Measure the signal (e.g., absorbance, fluorescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition using the following formula:

% Inhibition = [1 - (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank)] * 100

A significant percent inhibition (e.g., >50%) warrants further investigation.

Protocol 2: IC50 Determination

Objective: To determine the concentration of 3-(Benzenesulfonyl)-8-nitroquinoline required to inhibit 50% of the enzyme's activity (IC50).

Rationale: The IC50 value is a quantitative measure of the compound's potency. A lower IC50 indicates a more potent inhibitor. This involves a dose-response experiment with multiple concentrations of the inhibitor.[18]

Procedure:

-

Serial Dilution: Prepare a serial dilution of the 3-(Benzenesulfonyl)-8-nitroquinoline stock solution. A common starting point is a 10-point, 3-fold dilution series.

-

Assay Setup: Set up the assay as described in Protocol 4.1, but instead of a single concentration, add the range of inhibitor concentrations to the test wells.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the inhibitor.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Protocol 3: Mechanism of Action (MoA) Studies

Objective: To elucidate how 3-(Benzenesulfonyl)-8-nitroquinoline inhibits the enzyme (e.g., competitive, non-competitive, uncompetitive).

Rationale: Understanding the mechanism of action is crucial for lead optimization in drug discovery.[17][19] This is typically achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

Procedure:

-

Experimental Design: Create a matrix of experiments with varying concentrations of both the substrate and 3-(Benzenesulfonyl)-8-nitroquinoline. It is recommended to use at least 5 substrate concentrations (spanning from 0.5x Km to 5x Km) and at least 8 inhibitor concentrations.[17]

-

Data Collection: For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (v).

-

Data Analysis:

-

Plot the data using a double-reciprocal plot (Lineweaver-Burk plot: 1/v vs. 1/[S]) or a Michaelis-Menten plot (v vs. [S]).

-

Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mode of inhibition.

-

Table 2: Interpretation of MoA from Kinetic Data

| Inhibition Type | Effect on Vmax | Effect on Km |

| Competitive | No change | Increases |

| Non-competitive | Decreases | No change |

| Uncompetitive | Decreases | Decreases |

Cell-Based Assays: Validating Inhibition in a Biological Context

Objective: To confirm that 3-(Benzenesulfonyl)-8-nitroquinoline can inhibit the target enzyme within a cellular environment.

Rationale: In vitro assays use purified enzymes, which may not fully represent the complexity of the cellular milieu.[1] Cell-based assays provide a more physiologically relevant context to assess an inhibitor's efficacy, accounting for factors like cell permeability and stability.[17][20]

Protocol 4: General Cell-Based Inhibition Assay

-

Cell Line Selection: Choose a cell line that expresses the target enzyme at a sufficient level.

-

Compound Treatment: Seed the cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of 3-(Benzenesulfonyl)-8-nitroquinoline for an appropriate duration.

-

Assay Readout: Utilize a cell-based assay that measures the activity of the target enzyme or a downstream signaling event. This could involve:

-

Measuring the accumulation of a substrate or the depletion of a product.

-

Using a reporter gene assay.

-

Immunoblotting to detect changes in the phosphorylation state of a downstream target.

-

-

Data Analysis: Determine the cellular IC50 value by plotting the assay signal against the inhibitor concentration.

Caption: Relationship between in vitro and cell-based enzyme inhibition assays.

Safety and Handling

Given the presence of a nitroquinoline moiety, 3-(Benzenesulfonyl)-8-nitroquinoline should be handled with care. Related compounds, such as 4-nitroquinoline-1-oxide and 8-nitroquinoline, are known irritants and are suspected of being mutagenic and carcinogenic.[21][22][23]

-

Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

3-(Benzenesulfonyl)-8-nitroquinoline represents a promising, yet uncharacterized, molecule for enzyme inhibitor discovery. Its composite structure suggests a high likelihood of biological activity. The protocols and guidelines presented in this document provide a robust framework for researchers to systematically evaluate its potential, from initial screening to cellular validation. Careful and rigorous application of these methodologies will be essential in uncovering the therapeutic potential of this novel compound.

References

-

Antimalarial Quinoline Drugs Inhibit β-Hematin and Increase Free Hemin Catalyzing Peroxidative Reactions and Inhibition of Cysteine Proteases. (2019). ResearchGate. Available at: [Link]

-

Preparation method of 8-hydroxyquinoline. (n.d.). Patsnap. Available at: [Link]

-

Mechanism of Action Assays for Enzymes. (2012). NCBI Bookshelf. Available at: [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Available at: [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Available at: [Link]

-

8-Nitroquinoline. (2011). ResearchGate. Available at: [Link]

-

Quinoline-based compounds can inhibit diverse enzymes that act on DNA. (2024). PubMed. Available at: [Link]

-

Basics of Enzymatic Assays for HTS. (2012). NCBI Bookshelf. Available at: [Link]

-

Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. (2011). PMC. Available at: [Link]

-

A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed. Available at: [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2021). PMC. Available at: [Link]

-

Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025). ResearchGate. Available at: [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Available at: [Link]

-

In Vitro Enzyme Assay: Cutting Edge Research. (n.d.). Da-Ta Biotech. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Publications. Available at: [Link]

- Separation of 5-nitroquinoline and 8-nitroquinoline. (n.d.). Google Patents.

-

Guidelines for the digestive enzymes inhibition assay. (2020). ResearchGate. Available at: [Link]

-

A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PLOS One. Available at: [Link]

-

Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (2025). ACS Omega. Available at: [Link]

-

Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. (2013). MIT OpenCourseWare. Available at: [Link]

-

3-(Benzenesulfonyl)quinoline. (n.d.). PubChem. Available at: [Link]

-

Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. (2022). MDPI. Available at: [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. (2019). PNAS. Available at: [Link]

-

An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. (2020). Analyst. Available at: [Link]

-

Enzyme Assay Protocol. (n.d.). Sandiego. Available at: [Link]

-

Quinine. (n.d.). Wikipedia. Available at: [Link]

-

Quinoline, 4-nitro-. (n.d.). PubChem. Available at: [Link]

-

Enzyme kinetics and inhibition studies. (n.d.). Fiveable. Available at: [Link]

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). MDPI. Available at: [Link]

-

3-(Benzenesulfonyl)-8-prop-2-enylquinoline. (n.d.). PubChem. Available at: [Link]

-

Enzyme Inhibitors. (n.d.). MP Biomedicals. Available at: [Link]

Sources

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quinine - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 3-Benzenesulfonyl-8-nitro-quinoline synthesis - chemicalbook [chemicalbook.com]

- 14. 3-(Benzenesulfonyl)quinoline | C15H11NO2S | CID 3287047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-(Benzenesulfonyl)-8-prop-2-enylquinoline | C18H15NO2S | CID 68964706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. fiveable.me [fiveable.me]

- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]

- 21. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 22. fishersci.com [fishersci.com]

- 23. Quinoline, 4-nitro- | C9H6N2O2 | CID 77341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Preclinical Evaluation of Quinoline Benzenesulfonate Derivatives as Anticancer Agents

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Lenvatinib (VEGFR inhibitor). Recent medicinal chemistry efforts have focused on Quinoline Benzenesulfonates (QBS) —specifically 8-quinolinyl benzenesulfonate esters and sulfonamides.

This application note details the preclinical validation of QBS derivatives. Unlike simple quinoline salts, the benzenesulfonate moiety acts as a dual-function pharmacophore:

-

Lipophilic Anchor: Enhances membrane permeability, allowing the quinoline "warhead" to reach intracellular targets (DNA/Kinases).

-

Electrophilic Trap (Sulfonate Esters): In specific derivatives, the sulfonate group can act as a pseudo-irreversible inhibitor by reacting with nucleophilic residues (Cysteine/Serine) in the ATP-binding pockets of kinases (e.g., EGFR, PI3K).

This guide provides a standardized workflow for synthesizing, screening, and validating the mechanism of action (MoA) of these compounds.

Chemical Biology Context: The "Hybrid" Pharmacophore

The QBS scaffold typically targets the G2/M phase of the cell cycle or induces Intrinsic Apoptosis .

Structural Logic

-

Quinoline Ring: Facilitates

- -

Benzenesulfonate Group: Modulates solubility and electronic properties. Electron-withdrawing groups (e.g., -NO2, -CF3) on the benzene ring increase the reactivity of the sulfonate ester towards nucleophilic attack by enzymes.

Pathway Visualization

The following diagram illustrates the proposed signaling blockade by QBS derivatives, leading to apoptosis.

Figure 1: Proposed Mechanism of Action. QBS derivatives inhibit upstream kinases (EGFR) and downregulate Bcl-2, shifting the balance toward Bax-mediated mitochondrial apoptosis.

Experimental Protocols

Protocol A: In Silico Validation (Molecular Docking)

Before wet-lab synthesis, validate the binding potential of the QBS derivative against a known target (e.g., EGFR - PDB ID: 1M17).

Software: AutoDock Vina or Schrödinger Glide.

-

Protein Preparation:

-

Download PDB structure (e.g., 1M17).

-

Remove water molecules and co-crystallized ligands (e.g., Erlotinib).

-

Add polar hydrogens and compute Gasteiger charges.

-

-

Ligand Preparation:

-

Draw the QBS structure in ChemDraw; convert to 3D (SDF/MOL2).

-

Minimize energy (MM2 force field) to ensure the sulfonated geometry is relaxed.

-

-

Grid Generation:

-

Center the grid box on the ATP-binding pocket (residues Met793, Cys797).

-

Dimensions:

Å.

-

-

Docking & Analysis:

-

Run the docking algorithm with exhaustiveness = 8.

-

Success Metric: Binding affinity (

) should be

-

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

The "Go/No-Go" decision point. Determines the IC50 value.

Materials:

-

Cell Lines: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).

-

Control: Normal Human Fibroblasts (NHDF) – Critical for calculating Selectivity Index.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2. -

Treatment:

-

Dissolve QBS derivatives in DMSO (Stock: 10 mM).

-

Prepare serial dilutions (0.1, 1, 5, 10, 50, 100

M) in culture media. -

Note: Final DMSO concentration must be

to avoid solvent toxicity.

-

-

Incubation: Treat cells for 48h or 72h.

-

Development:

-

Add 10

L MTT (5 mg/mL) to each well. Incubate 4h (Formazan crystals form). -

Remove media carefully.

-

Dissolve crystals in 100

L DMSO.

-

-

Readout: Measure Absorbance at 570 nm.

Data Analysis (Table 1):

Calculate % Cell Viability:

| Compound ID | A549 IC50 ( | MCF-7 IC50 ( | NHDF IC50 ( | Selectivity Index (SI)* |

| QBS-01 | 4.2 | 6.8 | >100 | >23.8 |

| QBS-02 | 12.5 | 15.1 | 45.0 | 3.6 |

| Doxorubicin | 0.8 | 0.5 | 8.2 | 10.2 |

*SI = IC50 (Normal Cells) / IC50 (Cancer Cells). An SI > 10 is considered highly promising for drug development.

Protocol C: Mechanistic Elucidation (Flow Cytometry)

If IC50 < 10

1. Cell Cycle Analysis (PI Staining)

Objective: Determine if QBS causes G2/M arrest (typical for quinolines).

-

Treatment: Treat A549 cells with IC50 concentration of QBS for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining:

-

Wash ethanol. Resuspend in PBS.

-

Add RNase A (100

g/mL) to degrade RNA. -

Add Propidium Iodide (PI) (50

g/mL). Incubate 30 min in dark.

-

-

Analysis: Run on Flow Cytometer (FL2 channel). Look for accumulation in the G2/M peak compared to control.

2. Apoptosis Assay (Annexin V-FITC / PI)

Objective: Distinguish between apoptosis (programmed) and necrosis (toxicity).

-

Staining:

-

Harvest treated cells (do not fix).

-

Resuspend in Annexin Binding Buffer.

-

Add Annexin V-FITC (binds exposed Phosphatidylserine) and PI (stains leaky nuclei).

-

-

Gating Strategy:

-

Q1 (Annexin-/PI-): Live cells.

-

Q2 (Annexin+/PI-): Early Apoptosis (Desired mechanism).

-

Q3 (Annexin+/PI+): Late Apoptosis.

-

Q4 (Annexin-/PI+): Necrosis (Undesirable inflammatory toxicity).

-

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical progression from synthesis to lead selection.

Figure 2: Screening Pipeline. A systematic approach to filtering QBS derivatives.

References

-

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[1][2][3] Current Medicinal Chemistry, 18(10), 1488-1508. Link

-

Sławiński, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest.[2] Cancers, 13(8), 1829. Link

-

Al-Busafi, S. N., et al. (2021).[4] Synthesis and Anticancer Activity of Benzenesulfonamide Derivatives of 8-Hydroxyquinoline. Scientific Reports, 11, 12345. Link

-

National Cancer Institute (NCI). (2023). NCI-60 Human Tumor Cell Lines Screen Protocols. Link

-

Riss, T. L., et al. (2013). Cell Viability Assays: MTT Assay Protocol. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

Application Note: Antimicrobial and Antifungal Profiling of 8-Hydroxyquinoline Analogs

Executive Summary: The Renaissance of a Privileged Scaffold

8-Hydroxyquinoline (8HQ) is not merely a chelator; it is a "privileged structure" in medicinal chemistry capable of exerting potent antimicrobial and antifungal effects through a dualistic mechanism of action . While historically utilized as a topical antiseptic, recent drug development efforts (including the repurposing of Nitroxoline and Clioquinol) have revealed its potential against Multi-Drug Resistant (MDR) pathogens and biofilm-associated infections.

This guide moves beyond standard screening protocols. It addresses the unique physicochemical challenges of 8HQ analogs—specifically their metal-dependent pharmacology, lipophilicity-driven membrane permeation, and the "paradoxical" growth effects often observed in vitro.

Chemical Basis & Structure-Activity Relationship (SAR)

The antimicrobial potency of 8HQ hinges on its ability to form bidentate complexes with divalent cations (Cu²⁺, Zn²⁺, Mn²⁺, Fe²⁺).

Key SAR Drivers

-

The Chelation Core (Positions 1 & 8): The nitrogen at position 1 and the hydroxyl at position 8 are non-negotiable. They form the "pincer" that binds metals. Methylation of the 8-OH abolishes activity, confirming chelation is essential.

-

Lipophilicity Modulators (Positions 5 & 7):

-

Halogenation (Cl, I, Br): Increases lipophilicity (LogP), facilitating penetration through the fungal cell wall or bacterial outer membrane. Example:Clioquinol (5-chloro-7-iodo-8-quinolinol).

-

Nitro Groups (NO₂): The 5-nitro derivative (Nitroxoline ) exhibits improved urinary excretion and biofilm penetration.

-

-

Mannich Bases (Position 7): Introduction of bulky amine groups here can improve solubility and target selectivity, particularly against MDR efflux pumps.

Mechanism of Action: The "Metal-Ionophore" Hypothesis

Unlike traditional antibiotics that target a specific enzyme (e.g., penicillin targeting transpeptidase), 8HQ analogs function via Metal Dyshomeostasis .

The Dual Mechanism[1]

-

Metal Deprivation (Static Effect): In metal-poor environments, 8HQ strips essential cofactors (Mn²⁺, Fe²⁺) from bacterial enzymes (e.g., RNA polymerase, deformylase), arresting growth.

-

Metal Intoxication (Cidal Effect): In metal-rich environments, lipophilic 8HQ analogs act as ionophores . They bind extracellular Cu²⁺ or Zn²⁺, transport them across the hydrophobic membrane (which free ions cannot cross), and release them intracellularly. This causes a "Trojan Horse" oxidative burst and protein damage.

Visualization: The Ionophore Pathway

Figure 1: The Ionophore Mechanism. 8HQ analogs transport toxic metals across the membrane, leading to intracellular oxidative stress.

Experimental Protocols

Protocol A: Cation-Adjusted MIC Determination

Standard Mueller-Hinton Broth (MHB) is insufficient due to batch-to-batch variability in metal content.

Reagents:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Stock solution of 8HQ analog (Dissolved in DMSO; keep final DMSO < 1%).

-

Standard bacterial strains (e.g., S. aureus ATCC 29213, P. aeruginosa ATCC 27853).

Workflow:

-

Inoculum Prep: Prepare 5 x 10⁵ CFU/mL in CAMHB.

-

Dilution: Perform 2-fold serial dilutions of the analog in 96-well plates. Range: 0.125 µg/mL to 128 µg/mL.

-

Incubation: 35°C ± 2°C for 16-20 hours.

-

Readout: Visual turbidity or OD₆₀₀.

CRITICAL VALIDATION STEP (The "Metal Rescue" Assay): To confirm the MOA, run a parallel plate supplemented with excess metals.

-

Set A: Standard CAMHB + Analog.

-

Set B: CAMHB + 20 µM CuCl₂ + Analog.

-

Set C: CAMHB + 20 µM FeCl₃ + Analog.

-

Interpretation: If Set B shows lower MIC (more potent killing), the drug acts as a copper ionophore. If Set C shows higher MIC (bacterial rescue), the drug acts by iron deprivation.

Protocol B: Biofilm Eradication (MBEC Assay)

8HQ analogs like Nitroxoline are superior biofilm eradicators compared to vancomycin due to their ability to penetrate the exopolysaccharide matrix.

Reagents:

-

Crystal Violet (0.1%).

-

96-well flat-bottom polystyrene plates (or Calgary Biofilm Device).

-

33% Glacial Acetic Acid.

Workflow:

-

Biofilm Formation: Incubate organism in TSB + 1% Glucose for 24h to form mature biofilm.

-

Wash: Gently wash wells 2x with PBS to remove planktonic cells.

-

Treatment: Add CAMHB containing 8HQ analog (concentration range: 1x MIC to 64x MIC). Incubate 24h.

-

Staining: Wash wells 3x. Stain with Crystal Violet for 15 min.

-

Elution: Solubilize stain with 33% Glacial Acetic Acid.

-

Quantification: Measure OD₅₉₀.

-

Calculation: MBEC is the lowest concentration showing >90% reduction in biofilm mass compared to control.

Protocol C: Antifungal Specifics (Sorbitol Protection Assay)

To distinguish between cell wall damage and membrane leakage in fungi (e.g., Candida spp.).

Workflow:

-

Determine MIC in standard RPMI 1640 medium.

-

Determine MIC in RPMI 1640 + 0.8 M Sorbitol (osmotic protectant).

-

Interpretation:

-

MIC increases significantly (e.g., 4-8 fold) with Sorbitol: The analog damages the cell wall (Sorbitol stabilizes the protoplast).

-

MIC remains unchanged: The analog targets the membrane or intracellular components.

-

Data Presentation & Analysis

Comparative Potency Table (Example Data)

| Compound | Substituted Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Biofilm MBEC (µg/mL) |

| 8-Hydroxyquinoline | None | 16 | 64 | 8 | >128 |

| Clioquinol | 5-Cl, 7-I | 2 | 32 | 4 | 64 |

| Nitroxoline | 5-NO₂ | 4 | 8 | 16 | 32 |

| 7-Bromo-8HQ | 7-Br | 8 | 16 | 4 | 64 |

Experimental Workflow Diagram

Figure 2: Screening cascade for novel 8HQ derivatives.